molecular formula C12H11FN2O2S B12271785 4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide

4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide

Cat. No.: B12271785
M. Wt: 266.29 g/mol
InChI Key: VCIPIIIVTQALSO-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorine atom attached to a benzene ring, which is further connected to a sulfonamide group and a pyridine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-methylpyridin-4-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

4-fluoro-N-(2-methylpyridin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c1-9-8-11(6-7-14-9)15-18(16,17)12-4-2-10(13)3-5-12/h2-8H,1H3,(H,14,15)

InChI Key

VCIPIIIVTQALSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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